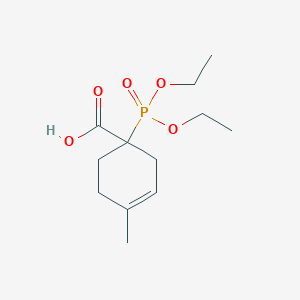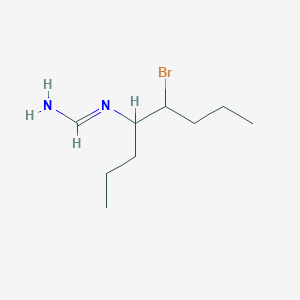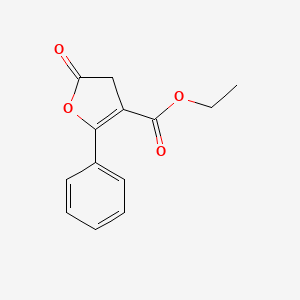![molecular formula C15H14ClNO3 B14353572 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid CAS No. 92841-30-0](/img/structure/B14353572.png)
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid is an organic compound with a complex structure that includes a chlorinated phenyl ring, a hydroxyl group, and an amino benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may interfere with the synthesis of certain proteins or disrupt cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolfenamic acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, known for its anti-inflammatory properties.
2-Amino-5-chloro-3-methylbenzoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 92841-30-0 | |
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-[(5-chloro-2-hydroxy-3-methylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-9-6-11(16)7-10(14(9)18)8-17-13-5-3-2-4-12(13)15(19)20/h2-7,17-18H,8H2,1H3,(H,19,20) |
Clé InChI |
OQPWMWIAICYZDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CNC2=CC=CC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


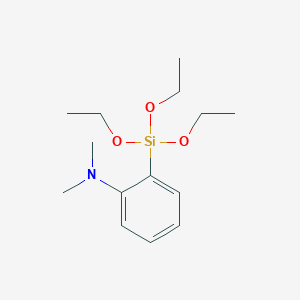

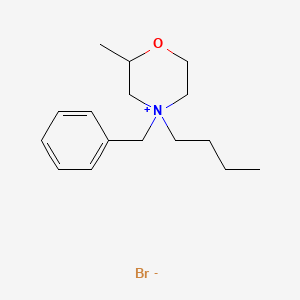

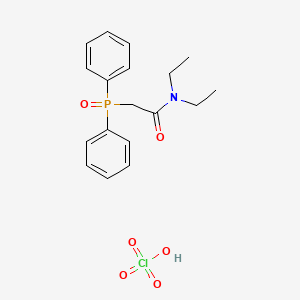
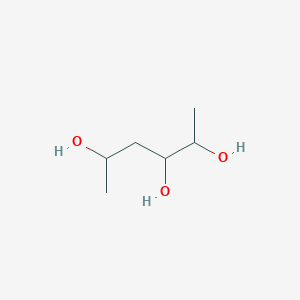
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
